N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
Scientific Research Applications
Antimicrobial Applications
The synthesis and structural elucidation of derivatives related to "N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" have shown significant antimicrobial screening results. A study by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) synthesized a series of derivatives and screened them for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the compound's potential in addressing various microbial infections (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
Another significant application of derivatives related to this compound is in the field of antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized new derivatives and screened them for their potential antitumor activity in vitro against approximately 60 human tumor cell lines. The results found that some derivatives exhibited considerable anticancer activity against certain cancer cell lines, demonstrating the compound's potential as a therapeutic agent in cancer treatment (Yurttaş et al., 2015).
Insecticidal Assessment
The compound and its derivatives have also been evaluated for their insecticidal properties. A study conducted by Fadda, Salam, Tawfik, Anwar, and Etman (2017) involved the synthesis of various heterocycles incorporating a thiadiazole moiety. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Cholinesterase Inhibition
Research has also explored the use of these compounds in the inhibition of cholinesterase enzymes. A study by Riaz, Iftikhar, Saleem, and colleagues (2020) synthesized new derivatives and evaluated them for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed moderate to good activities, suggesting potential applications in the treatment of diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Riaz et al., 2020).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S/c1-15(30)24-18-8-10-19(11-9-18)25-20(31)14-32-22-27-26-21(16-4-6-17(23)7-5-16)29(22)28-12-2-3-13-28/h2-13H,14H2,1H3,(H,24,30)(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHWCMJFRRNOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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